molecular formula C10H12N2O2 B1404236 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 64107-38-6

5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1404236
CAS No.: 64107-38-6
M. Wt: 192.21 g/mol
InChI Key: PGQJOZYMYDAMHP-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

The compound has been studied for its molecular structure, spectroscopic characteristics, and thermodynamic properties using Density Functional Theory (DFT). Parameters like dipole moment, polarizability, and hyperpolarizability have been calculated, providing insights into its electronic properties and potential applications in quantum mechanics and spectroscopy (Pandey, Muthu, & Gowda, 2017).

Herbicide Analysis

Research includes the synthesis of dimethyl derivatives of this compound for use in gas chromatographic methods, aiding in the trace level analysis of imidazolinone herbicides in various matrices such as water, soil, and soybeans (Anisuzzaman et al., 2000).

Corrosion Inhibition

A study on imidazole derivatives, including those with methoxy groups, focused on their potential as corrosion inhibitors for mild steel in acidic solutions. The research explored their efficiency using various methods, suggesting applications in materials science and corrosion prevention (Prashanth et al., 2021).

Carbon Nanotube Doping

This compound has been used to dope single-walled carbon nanotubes, enhancing their air stability and electronic properties. The formation of a stable complex between the cationic dopant and anionic SWCNTs is considered key to preventing oxidation, indicating applications in nanotechnology and materials science (Nakashima, Nakashima, & Fujigaya, 2017).

Conformational Analysis and Quantum Descriptors

The conformational analysis and quantum descriptors of imidazole derivatives, including this compound, have been studied using experimental and computational methods. The research aimed at understanding the interactions of these compounds with other molecules and their potential applications in chemistry and pharmacology (Kumar et al., 2020).

Properties

IUPAC Name

5-methoxy-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-8-5-4-7(14-3)6-9(8)12(2)10(11)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQJOZYMYDAMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.